4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
“4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It’s also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Structure Analysis
The molecular structure of the compound has been studied using high-resolution X-ray diffraction data . The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using this method .Physical and Chemical Properties Analysis
The compound is a solid with the empirical formula C7H4ClIN2O . Its molecular weight is 294.48 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural motif of pyrrolopyridine, to which "4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol" belongs, is crucial for the development of kinase inhibitors. Kinase inhibitors are a significant class of drugs that regulate various cellular processes, including cell growth, migration, and apoptosis, making them potent agents against cancer and other diseases. The pyrrolopyridine core is valued for its ability to interact with kinases in multiple binding modes, contributing to the development of drugs with high specificity and efficacy (Wenglowsky, 2013).
Material Science and Optical Properties
In the field of material science, heterocyclic compounds like "this compound" are explored for their potential in creating advanced materials. For instance, diketopyrrolopyrroles, which share structural similarities with pyrrolopyridine derivatives, are investigated for their reactivity and optical properties. These compounds are widely used in dyes, pigments, and organic electronics, including solar cells and field-effect transistors, due to their excellent stability and optoelectronic characteristics (Grzybowski & Gryko, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridin-5-ol, have been used in the synthesis of potent vegfr-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target protein, potentially leading to a decrease in angiogenesis .
Biochemical Pathways
If it acts as a VEGFR-2 inhibitor like its related compounds, it would affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
If it acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting the growth of tumors .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-6-4(12)2-11-7-5(6)3(9)1-10-7/h1-2,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCKRUQKROLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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